molecular formula C16H12N2O6 B8237911 4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester

4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester

Cat. No.: B8237911
M. Wt: 328.28 g/mol
InChI Key: RFBOLBORLAOARY-UHFFFAOYSA-N
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Description

4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester is a heterobifunctional cross-linking reagent. It is commonly used in biochemical and molecular biology applications due to its ability to react with both amine and sulfhydryl groups. This compound is particularly useful in the preparation of enzyme immunoconjugates and hapten-carrier molecule conjugates .

Preparation Methods

The synthesis of 4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester typically involves the reaction of 4-Maleimidophenylacetic Acid with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Chemical Reactions Analysis

4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester undergoes several types of chemical reactions:

    Substitution Reactions: It reacts with primary amines to form stable amide bonds. This reaction is typically carried out at a pH of 7.5.

    Addition Reactions: It reacts with free sulfhydryl groups to form thioether linkages.

Common reagents used in these reactions include primary amines and sulfhydryl-containing compounds. The major products formed are amide and thioether derivatives .

Scientific Research Applications

4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester involves the formation of covalent bonds with amine and sulfhydryl groups. The N-Hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with free sulfhydryl groups to form thioether linkages. These reactions enable the compound to cross-link proteins and other biomolecules, facilitating the formation of complex structures .

Comparison with Similar Compounds

4-Maleimidophenylacetic Acid N-Hydroxysuccinimide Ester can be compared with other similar compounds such as:

    4-Maleimidobutyric Acid N-Hydroxysuccinimide Ester: Similar in structure and reactivity, but with a different spacer length.

    3-Maleimidopropionic Acid N-Hydroxysuccinimide Ester: Another similar compound with a shorter spacer length.

    6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester: Features a longer spacer length, providing different spatial properties

These compounds share similar reactivity but differ in their spacer lengths, which can affect their applications and the properties of the resulting conjugates.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-12-5-6-13(20)17(12)11-3-1-10(2-4-11)9-16(23)24-18-14(21)7-8-15(18)22/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBOLBORLAOARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)N3C(=O)C=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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